molecular formula C7H5BrF2O B12833764 1-Bromo-2,5-difluoro-3-methoxybenzene

1-Bromo-2,5-difluoro-3-methoxybenzene

Cat. No.: B12833764
M. Wt: 223.01 g/mol
InChI Key: FGCFWHLFLHQXIU-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrF2O It is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2,5-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,5-difluoro-3-methoxyanisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Bromo-2,5-difluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming difluoroanisole derivatives. This can be achieved using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,5-difluoro-3-methoxyanisole .

Scientific Research Applications

1-Bromo-2,5-difluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2,5-difluoro-3-methoxybenzene exerts its effects is largely dependent on its interactions with other molecules. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

1-Bromo-2,5-difluoro-3-methoxybenzene can be compared to other similar compounds, such as:

  • 1-Bromo-4,5-difluoro-2-methoxybenzene
  • 2-Bromo-1,3-difluoro-5-methoxybenzene
  • 1-Bromo-3,4-difluoro-2-methoxybenzene

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

1-bromo-2,5-difluoro-3-methoxybenzene

InChI

InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

InChI Key

FGCFWHLFLHQXIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)F

Origin of Product

United States

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